molecular formula C27H26N4O10S2 B15191912 Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]- CAS No. 71873-52-4

Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]-

Cat. No.: B15191912
CAS No.: 71873-52-4
M. Wt: 630.6 g/mol
InChI Key: PCDRETLTVPXVRN-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]- is a complex organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acid, azo, and naphthalenyl groups. It is primarily used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]- typically involves multiple steps, starting with the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acid . This is followed by a series of reactions to introduce the azo and naphthalenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo electrophilic aromatic substitution reactions, often facilitated by Lewis acids.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aluminum chloride as a catalyst in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved often include the formation of stable complexes with the target molecules, leading to the desired inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

  • Sulfanilic acid
  • p-Toluenesulfonic acid
  • Methanesulfonic acid

Uniqueness

Compared to similar compounds, Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]- stands out due to its complex structure and multifunctional properties

Properties

CAS No.

71873-52-4

Molecular Formula

C27H26N4O10S2

Molecular Weight

630.6 g/mol

IUPAC Name

2-[[3-[[8-(2-ethoxyethoxycarbonylamino)-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxyphenyl]sulfonylamino]benzenesulfonic acid

InChI

InChI=1S/C27H26N4O10S2/c1-2-40-14-15-41-27(34)28-20-8-5-6-17-10-12-23(33)26(25(17)20)30-29-21-16-18(11-13-22(21)32)42(35,36)31-19-7-3-4-9-24(19)43(37,38)39/h3-13,16,31-33H,2,14-15H2,1H3,(H,28,34)(H,37,38,39)

InChI Key

PCDRETLTVPXVRN-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4S(=O)(=O)O)O

Origin of Product

United States

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